1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.3688 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate can be synthesized through various synthetic routes, including the following:
Starting from Piperidine: Piperidine can be alkylated with benzyl chloride and ethyl chloride in the presence of a strong base like potassium tert-butoxide to form the desired compound.
Starting from Piperidine Derivatives: Piperidine derivatives such as 4-methylpiperidine can be reacted with benzyl chloride and ethyl chloride under similar conditions to achieve the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the alkylation of piperidine derivatives. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Substituted benzyl and ethyl derivatives.
Scientific Research Applications
1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate is similar to other piperidine derivatives, such as:
Piperidine: The parent compound.
N-ethylpiperidine: A compound with an ethyl group attached to the nitrogen atom.
N-methylpiperidine: A compound with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific combination of benzyl, ethyl, and methyl groups, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)9-11-18(12-10-17)16(20)22-13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKUJRVWRTGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692950 |
Source
|
Record name | 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203521-95-3 |
Source
|
Record name | 1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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